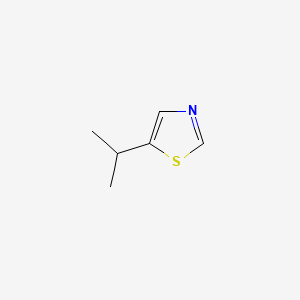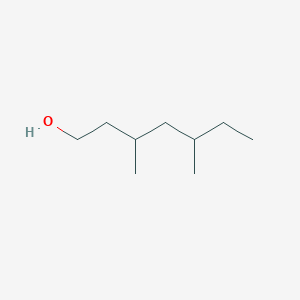
5-(propan-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-yl)-1,3-thiazole (also known as 5-propyl-1,3-thiazole) is a heterocyclic compound containing a five-membered ring with a sulfur atom in its core. It is an important building block for many synthetic compounds and has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science.
科学的研究の応用
5-(Propan-2-yl)-1,3-thiazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. It has also been used to synthesize polymers, dyes, and surfactants. In addition, this compound has been used as a catalyst in organic reactions.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 5-Isopropylthiazole may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that 5-isopropylthiazole may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that 5-isopropylthiazole may have multiple effects at the molecular and cellular level .
実験室実験の利点と制限
The advantages of using 5-(propan-2-yl)-1,3-thiazole in laboratory experiments include its low cost, high reactivity, and wide range of applications. The main limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
For research on 5-(propan-2-yl)-1,3-thiazole include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. In addition, further research is needed to understand the mechanism of action of this compound and to develop new synthesis methods.
合成法
5-(Propan-2-yl)-1,3-thiazole can be synthesized through several methods. The most common method involves the reaction of cyclopropyl bromide and thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 1,3-thiazole and 1,4-thiazole, which can be separated by column chromatography. Another method involves the reaction of 5-bromopropyl bromide and thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired this compound in high yields.
特性
IUPAC Name |
5-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKIHDYYQOYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595894 |
Source


|
| Record name | 5-(Propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16585-37-8 |
Source


|
| Record name | 5-(Propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)





![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)





![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)